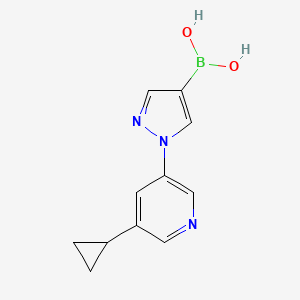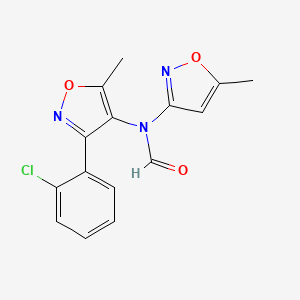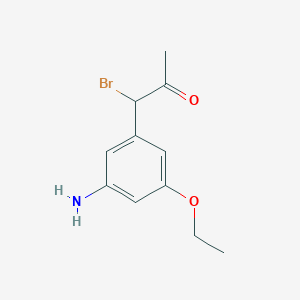
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a unique combination of a cyclopropylpyridine and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting pyrazole intermediate is then subjected to further reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
Mécanisme D'action
The mechanism of action of (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and are known for their biomedical applications.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of heterocyclic systems.
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines: These compounds also feature a cyclopropyl group and are used in medicinal chemistry.
Uniqueness
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a cyclopropylpyridine and a pyrazole ring, along with the presence of a boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12BN3O2 |
|---|---|
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
[1-(5-cyclopropylpyridin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O2/c16-12(17)10-5-14-15(7-10)11-3-9(4-13-6-11)8-1-2-8/h3-8,16-17H,1-2H2 |
Clé InChI |
ALGQUDQEKCXAHX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CN=CC(=C2)C3CC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)

![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)









